molecular formula C10H14OS B7998297 Ethyl 2-methoxy-5-methylphenyl sulfide

Ethyl 2-methoxy-5-methylphenyl sulfide

Cat. No.: B7998297
M. Wt: 182.28 g/mol
InChI Key: IWOLAQOZNNVZOE-UHFFFAOYSA-N
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Description

Ethyl 2-methoxy-5-methylphenyl sulfide is a chemical reagent designed for research applications, particularly in medicinal chemistry and organic synthesis. The compound features a sulfide bridge connecting an ethyl group to a 2-methoxy-5-methylphenyl ring system. This structure is of significant interest for exploring structure-activity relationships (SAR), as the sulfide (thioether) functional group is a important motif in drug discovery . Researchers can utilize this compound as a synthetic intermediate or building block for the development of more complex molecules. Sulfur-containing functional groups, including sulfides, sulfonyl, and sulfonamide groups, are present in a wide array of FDA-approved therapeutic agents and are known to confer a range of pharmacological properties . The 2-methoxy-5-methylphenyl moiety found in this reagent is a substructure present in various biologically active compounds, making it valuable for constructing novel molecules for biological screening . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylsulfanyl-1-methoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-4-12-10-7-8(2)5-6-9(10)11-3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOLAQOZNNVZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=CC(=C1)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of Ethyl 2 Methoxy 5 Methylphenyl Sulfide

Oxidative Transformations of the Thioether Moiety

The sulfur atom in the thioether group of ethyl 2-methoxy-5-methylphenyl sulfide (B99878) is susceptible to oxidation, a common reaction for thioethers. The extent of oxidation can be controlled to yield either the corresponding sulfoxide (B87167) or sulfone, depending on the reaction conditions and the oxidizing agent employed.

Controlled Oxidation to Sulfoxides

The selective oxidation of thioethers to sulfoxides is a valuable transformation in organic synthesis, as sulfoxides are important intermediates and possess unique chemical properties. This transformation can be achieved using a variety of oxidizing agents under controlled conditions to prevent over-oxidation to the sulfone.

Common reagents for the selective oxidation of sulfides to sulfoxides include hydrogen peroxide, often in the presence of a catalyst. For instance, the oxidation of various sulfides to sulfoxides has been successfully carried out using hydrogen peroxide in conjunction with catalysts like tantalum carbide or in acidic media such as glacial acetic acid. nih.govgoogle.com The reaction conditions, such as temperature and the stoichiometry of the oxidant, are crucial for achieving high selectivity.

While specific research on the controlled oxidation of ethyl 2-methoxy-5-methylphenyl sulfide is not extensively documented, it is anticipated that standard methods would be effective. The methoxy (B1213986) and methyl groups on the aromatic ring are electron-donating, which can influence the reactivity of the thioether. However, with careful control of the reaction parameters, the formation of ethyl 2-methoxy-5-methylphenyl sulfoxide would be the expected outcome.

Table 1: Reagents for Controlled Oxidation of Thioethers to Sulfoxides

Reagent Catalyst/Solvent General Applicability
Hydrogen Peroxide (H₂O₂) Tantalum Carbide High yields for various sulfides nih.gov
Hydrogen Peroxide (H₂O₂) Glacial Acetic Acid "Green" and selective method google.com
m-Chloroperoxybenzoic acid (m-CPBA) Various Solvents Common and effective oxidant
Sodium Periodate (NaIO₄) Methanol/Water Mild and selective

Complete Oxidation to Sulfones

Further oxidation of the sulfoxide or direct, more vigorous oxidation of the thioether leads to the formation of the corresponding sulfone. Sulfones are generally stable compounds and are also of interest in medicinal chemistry. For example, the related compound 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) is a key fragment in various biologically active molecules. rsc.org

The complete oxidation of thioethers to sulfones can be accomplished using stronger oxidizing agents or more forcing reaction conditions compared to sulfoxide synthesis. Reagents such as excess hydrogen peroxide, potassium permanganate (B83412) (KMnO₄), or peroxy acids are commonly employed. For instance, the oxidation of thioanisole (B89551) to its sulfone has been effectively achieved using hydrogen peroxide in the presence of acetic acid and a solid acid catalyst like Amberlyst 15. Another method involves the use of a titanium catalyst with hydrogen peroxide for the selective synthesis of sulfones from sulfides.

Applying these methods to this compound would be expected to yield ethyl 2-methoxy-5-methylphenyl sulfone. The synthesis of a related compound, 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, has been reported, indicating that the formation of the ethylsulfonyl group on a similar aromatic scaffold is a feasible transformation.

Table 2: Reagents for Complete Oxidation of Thioethers to Sulfones

Reagent Catalyst/Solvent General Applicability
Hydrogen Peroxide (H₂O₂) Acetic Acid/Amberlyst 15 Effective for complete oxidation
Hydrogen Peroxide (H₂O₂) Titanium Catalyst High selectivity for sulfones
Potassium Permanganate (KMnO₄) Various Solvents Strong and common oxidant
Urea-Hydrogen Peroxide/Phthalic Anhydride (B1165640) Ethyl Acetate (B1210297) Metal-free oxidation to sulfones

Mechanistic Aspects of Thioether Oxidation

The oxidation of thioethers generally proceeds through a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. In the case of hydrogen peroxide, the reaction can be catalyzed by acids, which protonate the hydrogen peroxide to make it a more potent oxidant.

The first step is the oxidation of the thioether to a sulfoxide. The sulfoxide can then undergo a second oxidation step to form the sulfone. The relative rates of these two steps determine the product distribution. To achieve selective oxidation to the sulfoxide, it is necessary to use conditions where the rate of the first oxidation is significantly faster than the rate of the second. This is often accomplished by using a stoichiometric amount of the oxidant at low temperatures. For the complete oxidation to the sulfone, an excess of the oxidizing agent and/or higher temperatures are typically required.

The electronic nature of the substituents on the aromatic ring can influence the rate of oxidation. Electron-donating groups, such as the methoxy and methyl groups in this compound, increase the electron density on the sulfur atom, which can enhance its nucleophilicity and potentially accelerate the rate of oxidation.

Reactions Involving the Aromatic Ring System

The aromatic ring of this compound is susceptible to substitution reactions, with the regiochemical outcome being directed by the existing substituents.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The rate and position of this substitution are governed by the electronic properties of the substituents already present on the ring. The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director due to its ability to donate electron density through resonance. The methyl group (-CH₃) is a weaker activating group and also an ortho-, para-director. The ethylthio group (-SCH₂CH₃) is generally considered to be a weak activating group and an ortho-, para-director.

Given the substitution pattern of this compound, the positions for electrophilic attack are influenced by the combined directing effects of the three substituents. The methoxy group at position 2 and the methyl group at position 5 will direct incoming electrophiles to the ortho and para positions relative to themselves. The ethylthio group at position 1 will also direct ortho and para. The most likely positions for substitution would be those that are activated by multiple groups and are sterically accessible. Specifically, positions 4 and 6 are ortho to the strong activating methoxy group, and position 4 is also para to the ethylthio group. Position 3 is ortho to both the ethylthio and methoxy groups. A careful analysis of the combined electronic and steric effects would be necessary to predict the major product for a given electrophilic substitution reaction.

Nucleophilic Aromatic Substitution on Methoxy-Substituted Phenyl Rings

Nucleophilic aromatic substitution (SNAᵣ) is generally less common for electron-rich aromatic rings unless a strong electron-withdrawing group is present to stabilize the intermediate Meisenheimer complex. The aromatic ring of this compound is substituted with electron-donating groups (methoxy and methyl), making it deactivated towards nucleophilic attack.

For SNAᵣ to occur, a good leaving group and strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group are typically required. In the case of this compound, there is no inherent good leaving group on the ring, and the ring is electron-rich. Therefore, under standard conditions, this compound is not expected to undergo nucleophilic aromatic substitution readily. For such a reaction to be feasible, a modification of the substrate, such as the introduction of a halide or a nitro group, would likely be necessary.

Regioselective Metalation Strategies (e.g., Ortho- and Alpha-Metalation)

The structure of this compound offers two primary sites for deprotonation via metalation: the aromatic ring (ortho-metalation) and the α-carbon of the ethyl group (alpha-metalation). The regioselectivity of this reaction is highly dependent on the reaction conditions and the directing ability of the functional groups present.

Ortho-Metalation: Directed ortho-metalation (DoM) is a powerful tool for functionalizing aromatic rings, where a Directed Metalation Group (DMG) guides a strong base, typically an organolithium reagent, to deprotonate a specific adjacent position. wikipedia.orgbaranlab.org In this compound, both the methoxy (-OCH₃) and the ethylthio (-SCH₂CH₃) groups can act as DMGs by coordinating with the lithium atom of the base. wikipedia.org However, the methoxy group is a significantly more powerful DMG than a thioether moiety. nih.gov Consequently, when treated with an organolithium base like n-butyllithium, deprotonation occurs preferentially at the C6 position, which is ortho to the methoxy group. The resulting aryllithium intermediate is a versatile nucleophile that can react with a wide range of electrophiles to introduce new substituents at this position.

Alpha-Metalation: The sulfur atom in the thioether group can also activate the adjacent C-H bonds on the ethyl group, making them susceptible to deprotonation by a strong base. This process, known as alpha-metalation, generates a sulfur-stabilized carbanion. This pathway can compete with ortho-metalation. The choice between these two pathways can be influenced by factors such as the specific base used, temperature, and the presence of additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA), which can alter the aggregation state and reactivity of the organolithium reagent. baranlab.org The resulting α-lithiated sulfide is a key intermediate for modifications at the ethyl substituent.

Table 1: Comparison of Regioselective Metalation Strategies

StrategyDirecting GroupSite of DeprotonationTypical ConditionsResulting Intermediate
Ortho-Metalation Methoxy (-OCH₃)C6 of the aromatic ringn-BuLi, THF, low temp.Aryllithium species
Alpha-Metalation Ethylthio (-SCH₂CH₃)α-carbon of the ethyl groupStrong base (e.g., s-BuLi/TMEDA)Sulfur-stabilized carbanion

Transformations at the Ethyl Aliphatic Substituent

Functionalization of the ethyl group, primarily at the α-carbon, is achieved through the alpha-metalation pathway described previously. The generation of a nucleophilic carbanion adjacent to the sulfur atom opens up numerous possibilities for creating new carbon-carbon and carbon-heteroatom bonds.

Once the α-lithiated intermediate is formed, it can be trapped by a variety of electrophiles. For instance, reaction with alkyl halides leads to chain extension, while reaction with aldehydes or ketones yields β-hydroxy sulfides. This reactivity provides a direct method for elaborating the structure of the aliphatic side chain, introducing complexity and new functional handles for further transformations.

Rearrangement Reactions Involving Thioether and Related Sulfur Species

The sulfur atom in this compound is central to several important rearrangement reactions, particularly after its oxidation to a sulfoxide. These transformations are valuable for installing functionality at the α-carbon.

The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing at least one α-hydrogen. wikipedia.org The process is initiated by the oxidation of the parent sulfide, this compound, to its corresponding sulfoxide using an oxidizing agent like hydrogen peroxide. In the classical Pummerer rearrangement, this sulfoxide is then treated with an activating agent, most commonly an acid anhydride like acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA). wikipedia.orgmanchester.ac.uk

The mechanism involves the acylation of the sulfoxide oxygen, which creates a good leaving group. Subsequent elimination, promoted by a base (often the acetate byproduct), generates a thionium (B1214772) ion intermediate. numberanalytics.comyoutube.com This electrophilic species is then attacked by a nucleophile, which, in the absence of other nucleophilic sources, is the acetate anion. The final product is an α-acyloxy thioether, effectively transferring the oxygen atom from the sulfur to the adjacent carbon. numberanalytics.comtcichemicals.com

The vinylogous Pummerer reaction is an extension of the classic rearrangement that applies to α,β-unsaturated sulfoxides. manchester.ac.ukacs.org While this compound itself is not unsaturated, a derivative could be synthesized to undergo this transformation. In this reaction, activation of the sulfoxide leads to the formation of an extended, unsaturated thionium ion. acs.org A key feature of this pathway is that nucleophilic attack can occur at the γ-position relative to the sulfur atom, rather than the α-position. manchester.ac.ukacs.org This reaction allows for functionalization further away from the sulfur atom and has been utilized in the synthesis of complex heterocyclic systems. acs.orgscispace.com

Functionalization Strategies for Diverse Structural Modifications

The chemical handles present in this compound—the aromatic ring, the methoxy group, and the ethylthio group—provide a platform for extensive structural diversification using a range of synthetic strategies.

Aromatic Ring Functionalization via Metalation: As discussed in section 3.2.3, ortho-metalation followed by quenching with electrophiles is a primary strategy for introducing substituents at the C6 position. The resulting functionalized arenes can undergo further reactions. For example, introduction of a halide at the C6 position enables subsequent transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new C-C or C-heteroatom bonds.

Side-Chain Elaboration: Alpha-metalation allows for the direct modification of the ethyl group (Section 3.3). The resulting α-functionalized sulfides can be starting points for further chemistry. For example, the sulfur group can be reductively removed using reagents like Raney Nickel if desired. scispace.com

Sulfur Oxidation and Subsequent Reactions: The thioether can be selectively oxidized to a sulfoxide or further to a sulfone. Each oxidation state imparts different electronic properties to the molecule and enables distinct reactivity.

Sulfoxide: Enables Pummerer-type rearrangements (Section 3.4.1).

Sulfone: The sulfone group is a strong electron-withdrawing group and can activate the aromatic ring for nucleophilic aromatic substitution or direct further metalation chemistry.

Cross-Coupling Reactions: Modern catalytic methods allow for the direct C-H functionalization or coupling of aryl sulfides. beilstein-journals.orgorganic-chemistry.org These strategies can be employed to form new bonds at various positions on the aromatic ring, often with high regioselectivity dictated by the catalyst and directing groups.

Table 2: Summary of Functionalization Strategies

StrategyTarget SiteKey Intermediate/ReagentPotential Products
Ortho-Metalation/Cross-Coupling Aromatic Ring (C6)Aryllithium; Palladium catalystSubstituted arenes, biaryls
Alpha-Metalation/Alkylation Ethyl Group (α-carbon)Sulfur-stabilized carbanionExtended alkyl chains, β-hydroxy sulfides
Pummerer Rearrangement Ethyl Group (α-carbon)Sulfoxide; Acetic anhydrideα-Acetoxy sulfides
Sulfur Oxidation Sulfur AtomH₂O₂, m-CPBASulfoxides, Sulfones

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool in organic chemistry for determining the precise arrangement of atoms in a molecule. By observing the behavior of atomic nuclei in a magnetic field, one can deduce the connectivity and chemical environment of protons and carbon atoms.

While specific experimental data for Ethyl 2-methoxy-5-methylphenyl sulfide (B99878) is not available, a predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the different types of protons present in the molecule. The expected chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the protons.

The aromatic region would likely show signals for the three protons on the phenyl ring. The proton positioned between the methoxy (B1213986) and ethylthio groups would be the most deshielded. The other two aromatic protons would also have characteristic shifts and coupling patterns based on their positions relative to the other substituents.

The ethyl group would be identified by a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the sulfur atom would appear as a quartet, shifted downfield due to the electronegativity of sulfur. The methyl protons (-CH₃) of the ethyl group would present as a triplet.

The methoxy group (-OCH₃) protons would appear as a sharp singlet, and the methyl group (-CH₃) attached to the phenyl ring would also produce a singlet, though at a different chemical shift.

Predicted ¹H NMR Data for Ethyl 2-methoxy-5-methylphenyl sulfide

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic-H6.8 - 7.3Multiplet
-OCH₃~3.8Singlet
-S-CH₂-CH₃2.8 - 3.0Quartet
Phenyl-CH₃~2.3Singlet
-S-CH₂-CH₃1.2 - 1.4Triplet

Note: These are predicted values and may vary in an actual experimental spectrum.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal.

The aromatic carbons would appear in the downfield region of the spectrum (typically 110-160 ppm). The carbons directly bonded to the oxygen of the methoxy group and the sulfur of the ethylthio group would be significantly shifted. The quaternary carbons would generally show weaker signals compared to the carbons bearing protons.

The aliphatic carbons of the ethyl group, the methoxy carbon, and the phenyl-bound methyl carbon would appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic C-O155 - 160
Aromatic C-S135 - 140
Aromatic C-H110 - 130
Aromatic C-CH₃130 - 135
-OCH₃55 - 60
-S-CH₂-25 - 30
Phenyl-CH₃20 - 25
-CH₂-CH₃10 - 15

Note: These are predicted values and may vary in an actual experimental spectrum.

In the context of derivatives, should this compound be used as a ligand in the formation of a phosphine (B1218219) complex, ³¹P NMR spectroscopy would be a critical analytical technique. This method is highly sensitive to the chemical environment of the phosphorus atom. The chemical shift of the phosphorus nucleus would provide direct evidence of coordination to a metal center and could offer insights into the nature of the metal-ligand bond. However, no literature is currently available on such derivatives of the title compound.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various bond vibrations.

Key expected vibrational modes include:

C-H stretching (aromatic): Aromatic C-H bonds typically absorb in the region of 3100-3000 cm⁻¹.

C-H stretching (aliphatic): The C-H bonds of the ethyl, methoxy, and methyl groups would show absorptions in the 2980-2850 cm⁻¹ range.

C=C stretching (aromatic): The stretching vibrations of the carbon-carbon double bonds in the phenyl ring would appear in the 1600-1450 cm⁻¹ region.

C-O stretching (aryl ether): A strong absorption band for the aryl-O-CH₃ ether linkage is expected around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

C-S stretching: The C-S stretching vibration is typically weak and falls in the 700-600 cm⁻¹ range.

Predicted FT-IR Data for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H stretch3100 - 3000Medium to Weak
Aliphatic C-H stretch2980 - 2850Strong
Aromatic C=C stretch1600 - 1450Medium to Strong
Asymmetric C-O-C stretch~1250Strong
Symmetric C-O-C stretch~1040Strong
C-S stretch700 - 600Weak

Note: These are predicted values and may vary in an actual experimental spectrum.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-S bond, which are often weak in the IR spectrum. The symmetric vibrations of the molecule would also be more prominent. A comprehensive analysis would utilize both FT-IR and Raman data to confirm the presence of all key functional groups and to obtain a complete vibrational profile of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Upon electron impact (EI) or chemical ionization (CI), the molecule would first form a molecular ion (M⁺). The accurate mass of this ion would confirm the elemental composition (C₁₀H₁₄OS). Subsequent fragmentation is anticipated to occur at the weakest bonds and through characteristic rearrangements.

Predicted Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the bond between the ethyl group and the sulfur atom would be a likely fragmentation pathway, leading to the loss of an ethyl radical (•CH₂CH₃) and the formation of a resonance-stabilized 2-methoxy-5-methylphenylthiolate cation.

Benzylic Cleavage: The bond between the sulfur and the aromatic ring could cleave, though this is generally less favorable than alpha-cleavage to the alkyl group in sulfides. nih.govresearchgate.net

Loss of the Methoxy Group: Fragmentation involving the loss of a methyl radical (•CH₃) from the methoxy group or the loss of a formaldehyde (B43269) molecule (CH₂O) via rearrangement are also plausible.

Ring Fragmentation: At higher energies, fragmentation of the aromatic ring itself can occur, leading to a complex pattern of smaller fragment ions.

Interactive Data Table: Predicted Mass Spectrometry Fragments

Fragment IonPredicted m/zDescription
[C₁₀H₁₄OS]⁺182Molecular Ion
[C₈H₉OS]⁺153Loss of ethyl group (•C₂H₅)
[C₉H₁₁OS]⁺167Loss of methyl radical (•CH₃)
[C₉H₁₀S]⁺•150Loss of formaldehyde (CH₂O)
[C₆H₅S]⁺109Cleavage of the aromatic C-S bond with hydrogen rearrangement

Note: The m/z values are nominal and would be determined with high precision in a high-resolution mass spectrometer. The relative abundances of these fragments would be dependent on the ionization method and energy.

Proton Transfer Reaction-Mass Spectrometry (PTR-MS) is another technique that could be applied, particularly for the analysis of volatile organic compounds. In PTR-MS, saturated monosulfides typically show the protonated parent ion (MH⁺) as the predominant product with minimal fragmentation. nih.govresearchgate.net

X-ray Crystallography for Solid-State Molecular Structure Elucidation

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. diamond.ac.ukdartmouth.eduyoutube.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous depiction of the molecular structure.

For this compound, obtaining a single crystal of suitable quality would be the first and often most challenging step. dartmouth.edu Assuming a suitable crystal can be grown, the diffraction of X-rays by the crystal lattice would produce a unique diffraction pattern. youtube.com The analysis of this pattern allows for the calculation of an electron density map, into which the atomic model of the molecule is fitted and refined. youtube.com

Expected Structural Insights:

Conformation: The dihedral angles between the aromatic ring and the ethyl sulfide and methoxy substituents would be precisely determined, revealing the preferred conformation of the molecule in the solid state.

Bond Parameters: The lengths of the C-S, S-C(ethyl), C-O, and aromatic C-C bonds would be measured with high accuracy, providing insight into the bonding and electronic effects of the substituents.

Intermolecular Interactions: The packing of the molecules in the crystal lattice would reveal any significant intermolecular forces, such as C-H···π interactions or weak hydrogen bonds, which govern the solid-state properties of the compound. diamond.ac.uk

As no experimental crystallographic data for this compound has been reported, a detailed discussion of its specific crystal structure remains speculative. However, the technique itself remains the gold standard for unequivocal structural determination of crystalline solids. diamond.ac.ukyoutube.comnih.gov

Advanced Spectroscopic Probes for Electronic Structure and Dynamics

Beyond basic structural characterization, advanced spectroscopic techniques can probe the electronic structure and dynamic behavior of molecules. While specific studies on this compound are not available, the application of techniques such as X-ray Photoelectron Spectroscopy (XPS) and time-resolved spectroscopy can be considered based on studies of related compounds. acs.org

X-ray Photoelectron Spectroscopy (XPS):

XPS could be employed to investigate the elemental composition and chemical states of the atoms within the molecule. By irradiating the sample with X-rays and analyzing the kinetic energies of the emitted photoelectrons, one can determine the binding energies of core-level electrons.

Interactive Data Table: Predicted XPS Binding Energies

ElementCore LevelPredicted Binding Energy Range (eV)Information Gained
CarbonC 1s284 - 287Differentiation of C-C/C-H, C-O, and C-S environments.
OxygenO 1s531 - 534Probing the methoxy group's electronic environment.
SulfurS 2p163 - 165Characterization of the sulfide functional group.

Note: These are approximate binding energy ranges and can be influenced by the specific chemical environment.

Time-Resolved Spectroscopy:

Techniques like time-resolved serial femtosecond crystallography, often utilizing X-ray free-electron lasers (XFELs), could, in principle, be used to study the dynamics of this molecule if it were involved in a photo-induced reaction or conformational change. nih.gov Such advanced methods allow for the observation of molecular motions on ultrafast timescales, providing a "molecular movie" of chemical processes. However, these are highly specialized experiments and would require a specific scientific question to warrant their application to this compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For a substituted aromatic compound such as Ethyl 2-methoxy-5-methylphenyl sulfide (B99878), these studies can elucidate the conformational preferences of the ethyl sulfide and methoxy (B1213986) groups and their influence on the aromatic ring.

Density Functional Theory (DFT) has become a mainstay in computational chemistry for its favorable balance of accuracy and computational cost. numberanalytics.com This method calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. mdpi.com DFT studies on related aromatic compounds, such as anisole (B1667542) and its derivatives, have successfully predicted molecular structures and vibrational spectra. nih.govrsc.org For Ethyl 2-methoxy-5-methylphenyl sulfide, DFT calculations, likely using hybrid functionals like B3LYP, would be employed to optimize the molecular geometry. rsc.orgacs.org These calculations would determine key parameters such as bond lengths, bond angles, and the dihedral angles describing the orientation of the ethyl sulfide and methoxy substituents relative to the phenyl ring. Studies on similar molecules like 2,5,5-trimethyl-1,3,2-diheterophosphinane-2-sulfide have shown that functionals like B3LYP, paired with appropriate basis sets, provide reliable geometric and electronic data. rsc.org

The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. q-chem.com While computationally less intensive than more advanced methods, HF does not account for electron correlation, which can be a limitation. nih.gov Nevertheless, it provides a valuable starting point for more sophisticated calculations and is useful for predicting molecular structures of organic compounds. q-chem.comnih.gov Coupled Hartree-Fock calculations have been used to determine properties like NMR coupling constants in substituted benzenes. acs.org

Post-HF methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically improve upon the HF approximation by including electron correlation. nih.gov These methods offer higher accuracy for energies and properties but come with a significantly greater computational expense. nih.gov For a molecule like this compound, MP2 or CCSD (Coupled Cluster with Single and Double excitations) could be used to obtain benchmark energetic and geometric data, against which DFT results could be compared. nih.gov

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy and cost of the simulation. numberanalytics.com A basis set is a set of mathematical functions used to construct the molecular orbitals. wikipedia.org

Pople-style basis sets , such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are widely used for organic molecules. nih.govwikipedia.org The notation indicates a split-valence representation, with the addition of polarization functions (d,p) and diffuse functions (+). numberanalytics.comwikipedia.org Polarization functions are crucial for describing the non-spherical nature of electron density in bonds, while diffuse functions are important for describing weakly bound electrons, such as in anions or lone pairs. numberanalytics.com

Correlation-consistent basis sets , like Dunning's cc-pVDZ and cc-pVTZ, are designed to systematically converge towards the complete basis set limit, making them ideal for high-accuracy calculations. nih.gov

For this compound, a typical approach would start with a modest basis set like 6-31G(d) for initial geometry optimizations and then proceed to a larger basis set like 6-311++G(d,p) for more accurate single-point energy and electronic property calculations. nih.gov The selection represents a trade-off: larger basis sets provide greater accuracy but demand more computational resources, increasing calculation time. numberanalytics.com

Table 1: Illustrative Comparison of Basis Sets for Computational Studies

Basis Set FamilyExampleKey FeaturesTypical Application
Pople 6-31G(d,p)Split-valence with polarization functions.Routine geometry optimizations and frequency calculations for organic molecules.
6-311++G(d,p)Triple-split valence with diffuse and polarization functions.High-accuracy energy calculations, systems with anions or lone pairs.
Dunning cc-pVDZCorrelation-consistent, double-zeta.Systematic study of convergence of properties with basis set size.
aug-cc-pVTZCorrelation-consistent, triple-zeta with augmented diffuse functions.High-accuracy calculations where weak interactions or anions are important.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Charge Transfer Interactions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. thaiscience.info

For this compound, the HOMO is expected to have significant contributions from the sulfur lone pairs and the π-system of the aromatic ring, as sulfur is less electronegative than oxygen and its lone pairs are higher in energy. The methoxy and methyl groups, being electron-donating, would also raise the energy of the HOMO. The LUMO is likely to be a π* orbital of the benzene (B151609) ring. A small HOMO-LUMO gap would suggest the molecule is relatively reactive and can participate in charge-transfer interactions. thaiscience.info The formation of charge-transfer complexes is common for sulfur-rich aromatic donors. nih.govacs.org Theoretical calculations would quantify these orbital energies and the energy gap, allowing for the prediction of the molecule's electronic behavior in chemical reactions.

Table 2: Predicted Frontier Orbital Characteristics for this compound

OrbitalExpected Primary ContributionImplication for Reactivity
HOMO Sulfur lone pairs, π-orbitals of the benzene ringSite of electron donation (nucleophilic character)
LUMO π* orbitals of the benzene ringSite of electron acceptance (electrophilic character)
HOMO-LUMO Gap The energy difference between HOMO and LUMOIndicator of chemical stability and reactivity

Electron Density Distribution and Reactive Site Prediction

The distribution of electron density in a molecule is key to understanding its reactivity. Computational methods can map this distribution and identify regions that are electron-rich or electron-poor.

Molecular Electrostatic Potential (MEP) analysis is a powerful tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface of the molecule.

Negative Potential Regions (Red/Yellow): These areas are electron-rich and indicate favorable sites for electrophilic attack. In this compound, negative potential is expected over the oxygen and sulfur atoms due to their lone pairs, and on the aromatic ring, particularly at the positions ortho and para to the electron-donating methoxy and methyl groups. nih.gov

Positive Potential Regions (Blue): These areas are electron-poor and are susceptible to nucleophilic attack. Positive potential is typically found around the hydrogen atoms. researchgate.net

By analyzing the MEP map, one can predict how the molecule will interact with other reagents. rsc.org For instance, the negative potential near the sulfur and oxygen atoms suggests they would be the primary sites for protonation or interaction with Lewis acids. The MEP provides a more comprehensive picture of substituent effects than simple resonance arguments, as it inherently includes both through-bond and through-space electrostatic effects. nih.gov Studies on substituted benzoic acids and other aromatics have demonstrated the utility of MEP in reliably interpreting molecular reactivity. researchgate.net

Fukui Functions and Local Reactivity Descriptors

As of the latest available data, specific studies detailing the Fukui functions and local reactivity descriptors for this compound are not present in the surveyed scientific literature. Computational chemistry investigations are necessary to determine these properties, which are crucial for understanding the molecule's reactivity.

Fukui functions (f(r)) are essential in predicting the most probable sites for nucleophilic, electrophilic, and radical attacks. These functions are derived from the change in electron density as the number of electrons in the molecule changes. Specifically, the function f+(r) indicates the propensity of a site to accept an electron (nucleophilic attack), f-(r) indicates the propensity to donate an electron (electrophilic attack), and f0(r) points to the site most susceptible to a radical attack.

To obtain these descriptors, a detailed computational analysis, typically using Density Functional Theory (DFT), would be required. This would involve geometry optimization of the neutral molecule, as well as its cationic and anionic forms. From the resulting electron densities, the condensed Fukui functions for each atomic site could be calculated. It is anticipated that the sulfur atom and specific carbons within the aromatic ring would exhibit significant Fukui values, highlighting their role in the molecule's reactivity. However, without dedicated computational studies, precise quantitative data and specific reactive sites remain undetermined.

Atoms-in-Molecules (AIM) Analysis

There is currently a lack of published research performing an Atoms-in-Molecules (AIM) analysis on this compound. Such an analysis would provide a profound understanding of the chemical bonding and non-covalent interactions within the molecule.

The AIM theory, developed by Richard Bader, partitions the molecular electron density into atomic basins, allowing for a rigorous definition of atoms and chemical bonds. Key parameters derived from this analysis include the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points (BCPs). The values of these parameters characterize the nature of the chemical bonds. For instance, a high ρ and a negative ∇²ρ at a BCP are indicative of a shared (covalent) interaction, while a low ρ and a positive ∇²ρ suggest a closed-shell interaction, such as an ionic bond, hydrogen bond, or van der Waals interaction.

A theoretical AIM study on this compound would be expected to characterize the C-S, C-O, C-C, and C-H bonds, providing quantitative measures of their covalent character. Furthermore, it could reveal weaker intramolecular interactions, such as C-H···O or C-H···S hydrogen bonds, which may influence the molecule's conformational preferences. Without experimental or computational AIM data, a definitive description of the bonding topology remains speculative.

Computational Vibrational Spectroscopy Simulation and Assignment

A computational vibrational analysis of this compound has not been reported in the available scientific literature. Such a study, typically carried out using DFT methods, would be invaluable for interpreting experimental infrared (IR) and Raman spectra and for providing a complete assignment of the vibrational modes.

The simulation process involves calculating the harmonic vibrational frequencies at the optimized geometry of the molecule. These calculated frequencies, often scaled by an empirical factor to better match experimental values, can be assigned to specific types of molecular motions, such as stretching, bending, and torsional modes.

For this compound, a computational study would be expected to predict the characteristic vibrational frequencies for the following functional groups:

Aromatic C-H stretching vibrations.

Aliphatic C-H stretching vibrations of the ethyl and methyl groups.

C-S stretching of the sulfide group.

C-O stretching of the methoxy group.

Aromatic C=C stretching vibrations.

Various bending and torsional modes.

A data table summarizing the predicted and experimentally observed (if available) vibrational frequencies would be the standard output of such a study. In the absence of these computational results, a detailed and unambiguous assignment of the vibrational spectrum is not possible.

Reaction Mechanism Modeling and Energy Profile Elucidation

To date, no specific reaction mechanism modeling or energy profile elucidation has been published for reactions involving this compound. Computational chemistry provides powerful tools to investigate the pathways of chemical reactions, identify transition states, and calculate activation energies, thereby elucidating the reaction mechanism.

For a molecule like this compound, potential reactions of interest could include oxidation at the sulfur atom, electrophilic aromatic substitution on the phenyl ring, or nucleophilic substitution at the ethyl group. Modeling these reactions would involve:

Identifying the structures of reactants, intermediates, transition states, and products.

Calculating the potential energy surface connecting these species.

Determining the activation energies and reaction enthalpies.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

There are no published molecular dynamics (MD) simulations that explore the conformational landscape of this compound. MD simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system, providing detailed information about its accessible conformations and dynamic properties.

An MD simulation of this compound would involve:

Developing or selecting an appropriate force field to describe the interatomic interactions.

Simulating the molecule's motion over time in a chosen environment (e.g., in a vacuum or a specific solvent).

Analyzing the trajectory to identify the most stable conformers and the energy barriers between them.

The key flexible dihedral angles in this molecule are around the C-S and C-O bonds. An MD simulation would reveal the preferred orientations of the ethyl and methoxy groups relative to the phenyl ring. This information is crucial for understanding its three-dimensional structure and how it interacts with other molecules, such as biological receptors or catalysts. The results could be presented as a potential energy surface as a function of the key dihedral angles, highlighting the low-energy conformational states. In the absence of such simulations, the dynamic conformational behavior of this compound remains uncharacterized.

Applications in Organic Synthesis and Materials Science

Ethyl 2-Methoxy-5-methylphenyl Sulfide (B99878) as a Versatile Building Block

The concept of using molecular building blocks is central to modern organic synthesis, enabling the efficient construction of complex molecular architectures. Thioanisole (B89551) derivatives are frequently studied for their unique reactivity and potential applications in creating pharmaceuticals and other complex organic structures. getidiom.com Ethyl 2-methoxy-5-methylphenyl sulfide, with its distinct substitution pattern, serves as a valuable scaffold that can be modified at several positions to generate a library of more complex molecules.

The strategic use of precursors is fundamental in multi-step synthesis, where a starting material is sequentially transformed into a final target molecule. syrris.jp Aryl sulfides are important precursors in drug discovery and development. researchgate.netwaseda.jp The reactivity of the sulfide group and the potential for functionalization of the aromatic ring make compounds like this compound valuable starting points.

A pertinent example is the synthesis and application of the closely related compound, 2,5-dimethoxyphenethyl sulfide. This compound serves as a key intermediate in the synthesis of 2,5-dimethoxy-4-ethylthiobenzaldehyde. google.com This transformation, involving a Vilsmeier-Haack type formylation, demonstrates how the aryl sulfide moiety directs the introduction of new functional groups onto the aromatic ring, creating more complex and valuable intermediates for further synthetic elaboration. google.com

Table 1: Exemplary Transformation of an Analogous Aryl Sulfide

PrecursorReactionProductSignificance
2,5-Dimethoxyphenethyl sulfideVilsmeier-Haack Reaction (POCl₃, DMF)2,5-Dimethoxy-4-ethylthiobenzaldehydeIntroduces an aldehyde group, creating a valuable intermediate for further synthesis. google.com

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. Aryl sulfides are versatile precursors for the synthesis of sulfur-containing heterocycles. organic-chemistry.orgresearchgate.net Methodologies for constructing S-heterocycles like thiophenes, benzothiazoles, and thiazoles often rely on precursors that can provide both the sulfur atom and an adjacent aromatic ring. researchgate.netnih.govnih.gov

For instance, the Paal-Knorr synthesis for thiophenes involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent. youtube.com An appropriately functionalized derivative of this compound could be envisioned to participate in cyclization reactions to form benzothiophene derivatives. Furthermore, solid-phase syntheses have been developed for various heterocycles, such as benzothiazines, starting from functionalized 2-aminothiophenol moieties, highlighting the modularity of using substituted aryl thiols and sulfides in building complex heterocyclic systems. nih.gov The synthesis of various N-, O-, and S-heterocycles often utilizes versatile building blocks like alkynyl aldehydes, but the principle of using functionalized precursors for cyclization is broadly applicable. nih.gov

Scaffold Design in Ligand Chemistry

The field of medicinal chemistry often employs ligand-based design to develop potent and selective inhibitors for biological targets, such as the design of pyrazole derivatives for COX-2 inhibition. nih.gov Similarly, thiophenol-based ligands containing phosphorus, sulfur, and arsenic donor atoms have been reviewed for their extensive coordination chemistry with a wide range of transition metals, forming the basis for new catalysts. researchgate.net The methoxy (B1213986) and methyl groups on the phenyl ring of this compound would influence the electron density and steric environment of the sulfur donor, allowing for fine-tuning of the electronic properties of any resulting metal complex.

Role in Organometallic Chemistry and Catalysis

Aryl sulfides play a dual role in organometallic chemistry: they can be synthesized using transition-metal catalysts, and they can serve as ligands in organometallic complexes that are themselves catalytically active. waseda.jporganic-chemistry.org The synthesis of thiophenol-based ligands and their coordination to transition metals is a well-established field, leading to stable complexes used in catalysis. researchgate.net

The electronic properties of the ligand are critical. For example, methoxy-substituted diimine ligands have been shown to influence the coordination geometry and electrochemical properties of copper complexes, which were tested as redox mediators in dye-sensitized solar cells. cnr.it By analogy, the electron-donating methoxy and methyl groups of this compound would modulate the properties of any metal center it coordinates to, potentially enhancing catalytic activity or altering reaction selectivity. The sulfur atom can coordinate to metals like nickel, palladium, or copper, which are commonly used in cross-coupling reactions.

Applications in Polymer Chemistry and Functional Materials

Aryl sulfides are recognized as important structural motifs in the development of functional materials and polymers. researchgate.netfrontiersin.orgnih.gov The thioether linkage can be incorporated into polymer backbones or as pendant groups to impart specific properties.

Oxidation-Responsive Materials: Thioether-containing polymers are widely used to create "smart" materials that respond to oxidative stress. nih.gov The thioether can be oxidized to the more polar sulfoxide (B87167) and sulfone, triggering a change in the material's properties, such as a hydrophobic-to-hydrophilic transition. This principle is used in drug delivery systems where polymeric micelles release their payload in the presence of reactive oxygen species (ROS), which are often overproduced in cancer cells. nih.govrsc.orgacs.org

Semiconducting Polymers: The development of semiconducting polymers for organic electronics is a major area of materials science. wiley-vch.deacs.org Various synthetic methods, including Stille, Suzuki, and direct arylation polymerization, are used to create conjugated polymers with tailored electronic properties. youtube.com While specific use of this compound as a monomer is not documented, its aromatic sulfide structure is analogous to building blocks used in materials like poly(phenylene sulfide) (PPS), a high-performance engineering plastic. nih.gov Furthermore, thioether-containing poly(para-phenylene-ethynylene)s have been shown to exhibit a "turn-on" fluorescence response upon oxidation, suggesting applications in chemical sensors. mit.edu

Table 2: Potential Applications of Thioether-Containing Polymers

Polymer TypeKey FeaturePotential ApplicationRelevant Findings
Poly(thioether) CopolymersOxidation-responsive (Thioether → Sulfoxide/Sulfone)Drug Delivery, Smart MaterialsUndergoes hydrophobic-hydrophilic transition upon oxidation, triggering release. nih.govacs.org
Poly(phenylene sulfide) (PPS)High thermal and chemical resistanceEngineering PlasticsMethods are being developed for the synthesis of functionalized, telechelic PPS. nih.gov
Conjugated Thioether PolymersChanges in fluorescence upon oxidationChemical SensorsOxidation to sulfoxide can increase fluorescence quantum yield. mit.edu
Poly(thioether thiourea)sDynamic disulfide or hydrogen bondsSelf-Healing MaterialsCan self-heal at room temperature or below. chinesechemsoc.org

Development of Novel Reagents and Intermediates

The unique reactivity of aryl sulfides allows them to be converted into a variety of other useful compounds. The parent compound of this class, thioanisole, can be deprotonated at the methyl group to create a potent nucleophile (C₆H₅SCH₂Li), which can then be used to form new carbon-carbon bonds. wikipedia.org The sulfur atom can also be oxidized to form sulfoxides and sulfones, which are themselves important functional groups in organic synthesis. wikipedia.org

As demonstrated by the synthesis of 2,5-dimethoxy-4-ethylthiobenzaldehyde from a related sulfide, this compound can act as a precursor to novel aldehyde intermediates. google.com Such aldehydes are versatile reagents, participating in reactions like Wittig, aldol, and reductive amination to build molecular complexity. Therefore, this compound is not just a building block but also a platform for the development of new reagents with tailored reactivity for specialized synthetic challenges.

Mechanistic Investigations of Aryl Alkyl Thioether Transformations

Detailed Reaction Pathway Elucidation and Kinetic Studies

The formation of Ethyl 2-methoxy-5-methylphenyl sulfide (B99878) can be envisioned through several powerful synthetic methodologies, each with a distinct reaction pathway. The most prominent among these are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed C-S Cross-Coupling: This is a highly versatile method for forming aryl alkyl thioethers. The generally accepted mechanism proceeds via a catalytic cycle involving a palladium(0) species. nobelprize.orgfiveable.me The cycle consists of three fundamental steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., of 1-halo-2-methoxy-5-methylbenzene) to form a Pd(II) intermediate. nobelprize.org This step involves a change in the oxidation state of palladium from 0 to +2.

Transmetalation: In reactions involving an organometallic reagent, this step would transfer the alkyl group. However, in the context of C-S coupling with thiols, the thiol first undergoes deprotonation by a base to form a thiolate. This thiolate then displaces the halide on the palladium complex.

Reductive Elimination: The aryl and alkylthio ligands on the Pd(II) center couple, forming the final aryl alkyl thioether product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. fiveable.me This is often the rate-determining step of the cycle. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): This pathway involves the direct attack of a nucleophile, such as an ethylthiolate, on an activated aromatic ring that possesses a suitable leaving group. wikipedia.org The mechanism is a two-step addition-elimination process:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the substitution product. libretexts.org

For a substrate leading to Ethyl 2-methoxy-5-methylphenyl sulfide, the presence of electron-donating groups (methoxy and methyl) makes the ring electron-rich, which generally disfavors the SNAr mechanism. Such reactions typically require electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer intermediate. wikipedia.orglibretexts.org Therefore, this pathway would likely require harsh reaction conditions.

Kinetic Studies: Kinetic analysis provides quantitative insight into reaction rates and the factors that influence them. While specific kinetic data for the synthesis of this compound is not extensively documented, general principles from related transformations can be applied. For instance, in palladium-catalyzed C-S coupling, the choice of ligand on the palladium catalyst can dramatically affect the rate of reductive elimination.

Table 1: Hypothetical Kinetic Data for a Palladium-Catalyzed Synthesis of an Aryl Alkyl Thioether

This table illustrates expected trends in reaction rates based on changes in reaction parameters, as derived from general mechanistic studies of C-S coupling reactions.

EntryLigandTemperature (°C)Relative Rate Constant (krel)Controlling Factor
1dppf801.0Base Case
2CyPF-tBu804.5Electron-rich, bulky ligand accelerates reductive elimination.
3dppf1003.2Increased temperature overcomes activation barrier.
4None800.1Ligand is crucial for stabilizing the catalyst and facilitating the catalytic cycle.

Transition State Characterization and Selectivity Control

The selectivity of a reaction is often determined by the relative energy barriers of competing transition states. In the synthesis of aryl alkyl thioethers, controlling selectivity is key to achieving high yields and avoiding unwanted byproducts.

Transition State Characterization:

In Palladium-Catalyzed Reactions: Computational studies have been instrumental in characterizing the transition states of the catalytic cycle. The transition state for oxidative addition involves the initial interaction of the palladium's d-orbitals with the σ* orbital of the aryl-halide bond. The transition state for reductive elimination is typically a three-centered structure where the C-S bond is beginning to form as the Pd-C and Pd-S bonds are breaking. The geometry and energy of this transition state are highly sensitive to the steric and electronic properties of the phosphine (B1218219) ligands attached to the palladium center.

In SNAr Reactions: The key intermediate is the Meisenheimer complex. masterorganicchemistry.com While this is an intermediate and not a transition state, the transition state leading to its formation is the highest energy point on the reaction coordinate. Its structure involves the partial formation of the C-S bond and significant charge buildup on the aromatic ring, which must be stabilized by resonance or inductive effects for the reaction to proceed efficiently.

Selectivity Control: Control over the reaction's selectivity can be exerted by modifying various parameters. In palladium-catalyzed C-S coupling, the choice of ligand is paramount.

Ligand Effects: Bulky, electron-rich phosphine ligands, such as those from the alkylbisphosphine class, can promote the desired reductive elimination step, increasing catalyst turnover and preventing side reactions. science.gov The "bite angle" of bidentate phosphine ligands like dppf also plays a critical role in stabilizing the catalyst and influencing the rate and selectivity of the reaction. fiveable.me

Base and Solvent: The choice of base is crucial for deprotonating the thiol to form the active nucleophile without promoting side reactions. In some systems, the strength of the base can be used to control the product distribution between thioethers and disulfides. researchgate.net

Table 2: Ligand and Base Effects on Selectivity in a Generic C-S Coupling Reaction

This table outlines how reaction components can be tuned to control the outcome of aryl alkyl thioether synthesis.

EntryLigandBaseDesired Product (Thioether) YieldMajor ByproductReason for Selectivity
1TriphenylphosphineK2CO365%HomocouplingStandard, moderately effective ligand.
2XantphosCs2CO395%TraceWide bite angle ligand enhances reductive elimination efficiency.
3dppfNaOtBu92%TraceStrong base ensures complete thiolate formation; robust ligand.
4XantphosEt3N40%Unreacted Starting MaterialWeak base is insufficient for complete thiolate formation.

Derivatives and Analogs of Ethyl 2 Methoxy 5 Methylphenyl Sulfide

Synthesis and Chemical Properties of Variously Substituted Alkyl and Aryl Moieties

The synthesis of alkyl aryl sulfides is a fundamental process in organic chemistry, with numerous methods developed to create the carbon-sulfur bond. mdma.ch A common approach involves the reaction of an alkali metal aryl thiolate with an alkyl halide. mdma.ch However, this classical method can be limited by long reaction times and high temperatures. mdma.ch

Modern synthetic strategies often employ transition metal catalysts, such as palladium or copper, to facilitate the cross-coupling of aryl halides or boronic acids with thiols or their derivatives. organic-chemistry.orgnih.gov These catalyzed reactions generally offer higher yields and greater functional group tolerance under milder conditions. nih.gov For instance, ligand-free copper(I) oxide (Cu₂O) has been shown to effectively catalyze the formation of both diaryl and alkylaryl sulfides. organic-chemistry.org Another innovative, one-pot method involves the use of lithium aryl thiolates, prepared in situ from aryl bromides, which react readily with various alkyl halides. mdma.ch This technique is notable for being quick and catalyst-free, and it avoids the use of unstable aryl thiols, which can easily oxidize to disulfides. mdma.ch

Nickel-catalyzed reactions have also emerged as a powerful tool for aryl sulfide (B99878) synthesis. acs.org One such method involves an aryl exchange between 2-pyridyl sulfides and various aryl electrophiles, including aromatic esters and aryl halides. acs.org This approach is advantageous as it avoids the use of odorous and toxic thiols. acs.org The choice of catalyst and reaction conditions allows for the synthesis of sulfides with a wide range of electronic properties, from electron-rich to electron-poor aromatic rings. acs.org

The chemical properties of the resulting sulfides are heavily influenced by the nature of the alkyl and aryl substituents. For example, the presence of electron-withdrawing or electron-donating groups on the aromatic ring can alter the electron density at the sulfur atom, thereby affecting its nucleophilicity and reactivity.

Synthetic Method Reactants Catalyst/Conditions Key Features Reference
Classical CondensationAlkali metal aryl thiolate + Alkyl halideStrong baseLimited scope, harsh conditions mdma.ch
Copper-Catalyzed Cross-CouplingAryl iodides + ThiophenolsCopper iodide (CuI)Ligand-free, good chemoselectivity organic-chemistry.org
Palladium-Catalyzed Cross-CouplingAryl chlorides + ThiolsPd catalyst with DiPPF ligandHighly efficient, functional group tolerant nih.gov
One-Pot SynthesisAryl bromide + Sulfur + Alkyl haliden-BuLiQuick, catalyst-free, avoids unstable thiols mdma.ch
Nickel-Catalyzed Aryl Exchange2-Pyridyl sulfide + Aryl electrophileNi/dcypt catalystAvoids use of odorous thiols acs.org
Decarboxylative C-S CouplingAryl carboxylic acids + ThiolsPd(OAc)₂ / CuCO₃·Cu(OH)₂Uses environmentally benign carboxylic acids nus.edu.sg

Exploring Structural Diversity of Related Sulfide and Sulfone Compounds

The structural diversity of compounds related to ethyl 2-methoxy-5-methylphenyl sulfide extends beyond simple substitution on the alkyl and aryl groups. A key area of variation involves the oxidation of the sulfur atom. Sulfides (R-S-R') can be oxidized to form sulfoxides (R-SO-R') and subsequently to sulfones (R-SO₂-R'). youtube.com This transformation significantly alters the geometry and electronic properties of the sulfur bridge.

The sulfide group has a bent geometry, while the sulfoxide (B87167) group introduces a pyramidal geometry at the sulfur atom, making it a chiral center if the R and R' groups are different. The sulfone group has a tetrahedral geometry around the sulfur. These structural changes impact the molecule's polarity, solubility, and ability to participate in intermolecular interactions.

Studies have explored replacing the ethylene (B1197577) bridge of known biologically active molecules like combretastatin (B1194345) A-4 with sulfide, sulfoxide, and sulfone linkers. nih.gov This research highlights how a sulfur-containing bridge can be incorporated to create structurally analogous compounds. nih.gov The synthesis of these analogs allows for a direct comparison of how the oxidation state of the sulfur atom affects biological and chemical properties. nih.gov

Furthermore, the incorporation of the sulfide or sulfone moiety into more complex heterocyclic systems, such as thiazinanes, opens up another dimension of structural diversity. nih.gov These larger, often fused-ring structures exhibit unique chemical reactivity and have been investigated for various applications. nih.gov

Compound Class General Structure Sulfur Oxidation State Geometry at Sulfur
SulfideR-S-R'-2Bent
SulfoxideR-S(O)-R'0Trigonal Pyramidal
SulfoneR-S(O)₂-R'+2Tetrahedral

Comparison of Reactivity Profiles Across Analogs

The reactivity of sulfide analogs is directly linked to their structure, particularly the substituents on the carbon framework and the oxidation state of the sulfur atom. The sulfur in a sulfide is nucleophilic and can be readily alkylated to form sulfonium (B1226848) salts. youtube.com It is also susceptible to oxidation.

The oxidation of sulfides to sulfoxides is generally easier than the subsequent oxidation of sulfoxides to sulfones. youtube.com This allows for selective synthesis of sulfoxides using mild oxidizing agents. Stronger oxidizing agents are typically required to push the reaction to the sulfone stage. youtube.com

Sulfoxides and sulfones exhibit distinct reactivity compared to sulfides. The sulfoxide group can act as a chiral auxiliary in asymmetric synthesis. The development of sulfinyl sulfones as precursors for sulfinyl radicals has opened new pathways for synthesizing complex sulfoxides. nih.gov These reactions proceed through the homolytic cleavage of the S-S bond in the sulfinyl sulfone, generating both a sulfinyl and a sulfonyl radical, which can then add across double or triple bonds. nih.gov

The electronic nature of the aryl substituents also plays a crucial role in the reactivity of these compounds. In transition metal-catalyzed coupling reactions, electron-rich aryl chlorides often require different reaction conditions (e.g., weaker bases, higher temperatures) than their electron-poor counterparts to achieve high yields. nih.gov This difference in reactivity allows for selective chemical transformations based on the electronic properties of the specific analog.

Conclusion and Future Research Directions

Current State of Knowledge and Remaining Challenges

The current body of scientific literature contains limited direct information on Ethyl 2-methoxy-5-methylphenyl sulfide (B99878). Its existence is noted by its Chemical Abstracts Service (CAS) number, 1314923-21-1, and its molecular formula, C10H14OS. acsgcipr.orgnih.govfiveable.memiamioh.eduresearchgate.net However, detailed experimental studies on its synthesis, properties, and reactivity are not extensively published. This lack of specific data presents a primary challenge, necessitating the use of analogous compounds to infer its chemical behavior.

A significant challenge in thioether chemistry, in general, is the often-unpleasant odor of low-molecular-weight thiols, which are common precursors. taylorandfrancis.com This necessitates the development of synthetic methods that utilize odorless thiol surrogates or one-pot procedures that avoid the isolation of volatile thiols. taylorandfrancis.com Furthermore, the sulfur atom in thioethers can act as a catalyst poison for certain transition metal catalysts, which can complicate further functionalization of the molecule. nih.gov

Controlling the selective oxidation of thioethers to either sulfoxides or sulfones is another ongoing challenge. acsgcipr.org Achieving high selectivity often requires careful control of reaction conditions and the choice of oxidizing agent. acsgcipr.org For a compound like Ethyl 2-methoxy-5-methylphenyl sulfide, the electron-rich nature of the aromatic ring may influence the reactivity of the sulfur atom and present unique challenges in selective transformations.

Emerging Methodologies and Research Avenues in Thioether Chemistry

The field of thioether synthesis is continuously evolving, with a strong emphasis on developing more efficient, sustainable, and atom-economical methods. Emerging methodologies are moving away from classical condensation reactions and towards innovative strategies such as photocatalysis and late-stage functionalization.

Photocatalysis has emerged as a powerful tool for the formation of carbon-sulfur bonds under mild conditions. rsc.orgrsc.org Visible-light-mediated reactions, often employing photoredox catalysts, can facilitate the synthesis of thioethers through various mechanisms, including thiol-ene and thiol-yne reactions. nih.gov These methods offer the potential for greener reaction conditions, using light as a traceless reagent. nih.govresearchgate.net The application of photocatalysis to the synthesis of complex thioethers, including those with diverse functional groups, is an active area of research. rsc.org

Late-stage functionalization (LSF) is another critical research avenue, aiming to introduce sulfur-containing moieties into complex molecules at a late stage of the synthesis. nih.gov This approach is particularly valuable in medicinal chemistry for the rapid generation of analog libraries for structure-activity relationship studies. nih.govresearchgate.netacs.org Techniques involving C-H bond activation and functionalization, where a thioether group can act as a directing group, are of significant interest. nih.gov

The development of novel catalysts that are resistant to sulfur poisoning remains a key objective. This includes the exploration of different transition metals and ligand designs to facilitate cross-coupling and other transformations on sulfur-containing substrates. fiveable.me

Potential for Novel Chemical Transformations and Advanced Applications

The unique electronic properties of this compound, arising from the interplay between the electron-donating methoxy (B1213986) and methyl groups and the sulfur atom, suggest potential for novel chemical transformations and applications.

The sulfur atom can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. acsgcipr.orgnih.gov These oxidized derivatives have significantly different electronic and physical properties and are common pharmacophores in medicinal chemistry. nih.gov The ability to fine-tune the oxidation state of the sulfur atom opens up possibilities for creating a range of compounds with potentially diverse biological activities.

The thioether linkage itself can be a target for cleavage or rearrangement reactions, providing a handle for further synthetic modifications. Moreover, the aromatic ring is activated towards electrophilic substitution, and the substitution pattern could direct further functionalization to specific positions.

In the realm of materials science, thioether-containing molecules are being explored for their use in functional materials. acs.org The sulfur atom can coordinate to metals, making such compounds potential ligands for catalysts or building blocks for metal-organic frameworks (MOFs). acs.org The photophysical properties of aromatic sulfides and their oxidized derivatives are also of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs). nih.gov

The exploration of the biological activity of this compound and its derivatives is a promising future direction. Thioethers are present in numerous biologically active compounds and pharmaceuticals, and this particular substitution pattern may confer interesting pharmacological properties. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the recommended laboratory-scale synthesis protocols for Ethyl 2-methoxy-5-methylphenyl sulfide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or sulfide coupling reactions. For example, reacting 2-methoxy-5-methylthiophenol with ethyl halides in the presence of a base (e.g., K₂CO₃) under inert conditions. Optimization includes monitoring reaction temperature (60–80°C) and solvent selection (e.g., DMF or THF) to improve yield . Purity can be enhanced via column chromatography using silica gel and ethyl acetate/hexane eluents. Physicochemical properties (e.g., logP, solubility) should guide solvent choices .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • GC-MS or HPLC with UV detection to assess purity (>95% by area normalization) .
  • ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C2, methyl at C5) and sulfide linkage.
  • FT-IR to identify characteristic S-C and aryl-O-CH₃ stretches .
    Cross-validate results with elemental analysis for sulfur content .

Q. What are the critical stability considerations for storing and handling this compound?

  • Methodological Answer : The sulfide group is prone to oxidation. Store under nitrogen at –20°C in amber vials to prevent photodegradation. Use stabilizers like BHT (0.1%) in solution phases. Avoid prolonged exposure to acidic/basic conditions, which may cleave the ethyl sulfide bond .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA software) to map electron density around the sulfur atom, predicting nucleophilic/electrophilic sites. Compare HOMO-LUMO gaps with analogous compounds (e.g., methyl-substituted variants) to infer reactivity trends . Validate predictions via kinetic studies in cross-coupling reactions .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions (e.g., unexpected NMR splitting) may arise from rotational isomerism or impurities. Use variable-temperature NMR to identify dynamic processes. For ambiguous MS fragments, employ high-resolution LC-QTOF to differentiate isobaric species. Cross-reference with X-ray crystallography if crystalline derivatives are obtainable .

Q. How can researchers design experiments to study the sulfide group’s role in catalytic applications (e.g., hydrogen transfer reactions)?

  • Methodological Answer :

  • Comparative studies : Synthesize analogs (e.g., replacing sulfur with oxygen) and compare catalytic efficiency.
  • Kinetic isotope effects : Use deuterated substrates to probe sulfur’s involvement in rate-limiting steps.
  • In-situ spectroscopy : Monitor reaction intermediates via Raman or UV-Vis to track sulfide participation .

Key Methodological Considerations

  • Data Reproducibility : Document reaction parameters (e.g., solvent purity, inert gas flow rates) to ensure reproducibility .
  • Ethical Reporting : Disclose synthetic yields honestly, including failed attempts, to avoid publication bias .
  • Safety Protocols : Use fume hoods for synthesis and quenching steps due to volatile byproducts (e.g., H₂S in acidic conditions) .

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